

H-Ala-Ala-Tyr-OH TFA: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *H-Ala-Ala-Tyr-OH TFA*

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Introduction

The tripeptide H-Ala-Ala-Tyr-OH, or L-Alanyl-L-alanyl-L-tyrosine, is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. Its structure, comprising two alanine residues and a C-terminal tyrosine, suggests potential biological activities stemming from the phenolic hydroxyl group of tyrosine and the overall physicochemical properties of the peptide. This technical guide provides a comprehensive review of the available literature on H-Ala-Ala-Tyr-OH, with a focus on its synthesis, purification, and known biological context. The trifluoroacetic acid (TFA) salt is the common form of this peptide following standard solid-phase synthesis and purification protocols.

While specific quantitative data on the biological activity of H-Ala-Ala-Tyr-OH is limited in publicly available literature, this document consolidates information on related peptides and provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties

The fundamental properties of the H-Ala-Ala-Tyr-OH peptide are summarized below. These values are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₅	PubChem
Molecular Weight (Free Peptide)	323.35 g/mol	PubChem
CAS Number (Free Peptide)	67131-52-6	CymitQuimica[1]
Appearance	White Powder	CymitQuimica[1]
Purity (Typical)	>98% (HPLC)	CymitQuimica[1]
Solubility	Soluble in water. The TFA salt form generally enhances solubility in aqueous solutions.	NovoPro Bioscience Inc.[2]

Biological Activity and Context

Direct quantitative biological data for H-Ala-Ala-Tyr-OH, such as IC50 or binding affinity values, is not readily available in the reviewed literature. However, studies on related peptides and the AAY sequence provide context for its potential applications.

The C-terminal tyrosine residue, with its phenolic hydroxyl group, is a strong indicator of potential antioxidant and anti-inflammatory properties. Tyrosine-containing peptides are known to act as electron donors, a key mechanism for neutralizing free radicals.

Data on Related Peptides

Peptide	Assay	Cell Line	Result	Reference
H-Ala-Tyr-OH	Cellular Effect	MDCK	EC50: 0.06 mM	MedchemExpress.com[3]
L-Alanyl-L-tyrosine	Melanin Synthesis	B16-F10 mouse melanoma	Promotes melanin production. No toxic effect observed in the 100-800 $\mu\text{mol}\cdot\text{L}^{-1}$ range.	PubMed[4]
H-Gly-Ala-Tyr-OH	Antioxidant Potential	(Predicted)	Predicted to have high activity due to C-terminal tyrosine.	Benchchem

The AAY Sequence in Immunology

The Ala-Ala-Tyr (AAY) sequence has been utilized as a linker in the design of multi-epitope vaccines.[5] It is proposed to function as a proteasomal cleavage site, facilitating the processing and presentation of the linked epitopes by Major Histocompatibility Complex (MHC) class I molecules.[6][7] This suggests a role for the AAY sequence in modulating immune responses in the context of vaccine design.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of H-Ala-Ala-Tyr-OH are provided below. These protocols are based on standard procedures for solid-phase peptide synthesis (SPPS) and are adaptable for this specific tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Ala-Tyr-OH

This protocol outlines the manual synthesis of H-Ala-Ala-Tyr-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

- Swell Fmoc-Tyr(tBu)-Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (1:1 v/v) for 1-2 hours in a reaction vessel.
- Wash the resin with DMF (3 times) and DCM (3 times).

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.
- Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

3. Amino Acid Coupling (Alanine):

- In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid mixture to activate it.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
- Perform a ninhydrin test to monitor the completion of the coupling reaction.
- After complete coupling, wash the resin with DMF (5 times) and DCM (5 times).

4. Repeat Deprotection and Coupling for the Second Alanine:

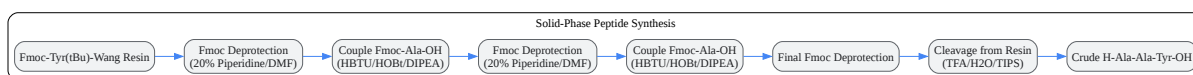
- Repeat the Fmoc deprotection step as described in step 2.
- Couple the second Fmoc-Ala-OH residue as described in step 3.

5. Final Fmoc Deprotection:

- Remove the N-terminal Fmoc group from the final alanine residue as described in step 2.

6. Cleavage and Deprotection:

- Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/H₂O/TIPS (triisopropylsilane) (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.



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Figure 1: Workflow for the solid-phase synthesis of H-Ala-Ala-Tyr-OH.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to obtain a high-purity product.

Parameter	Condition
Column	Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point. This should be optimized based on analytical HPLC of the crude product.
Flow Rate	~20 mL/min
Detection	UV at 220 nm and 280 nm (for the tyrosine residue)
Sample Preparation	Dissolve the crude peptide in Mobile Phase A and filter through a 0.45 µm filter.

Procedure:

- Equilibrate the column with the initial mobile phase conditions.
- Inject the crude peptide solution.
- Run the gradient and collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>98%).
- Lyophilize the pooled fractions to obtain the purified **H-Ala-Ala-Tyr-OH TFA** as a white, fluffy powder.

Analytical Characterization

Analytical RP-HPLC:

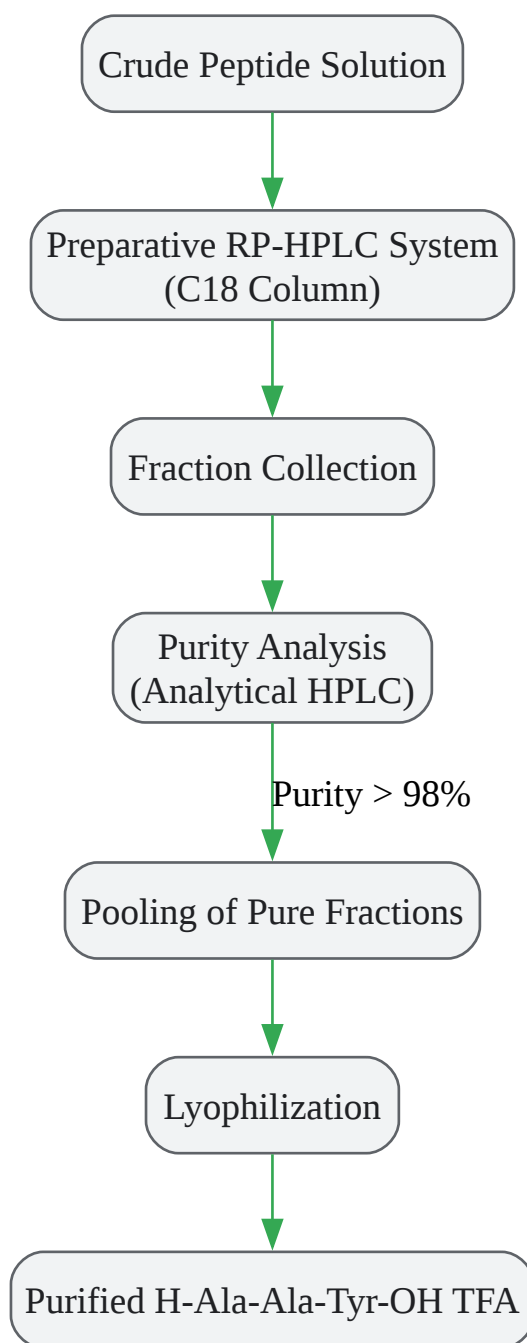
- Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Gradient: A faster gradient, such as 5% to 65% Mobile Phase B over 20 minutes.
- Flow Rate: ~1 mL/min.
- Used to assess the purity of the crude and purified peptide.

Mass Spectrometry:

- Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. The expected $[M+H]^+$ ion for H-Ala-Ala-Tyr-OH is m/z 324.15.

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the tripeptide and assess its conformational properties in solution.



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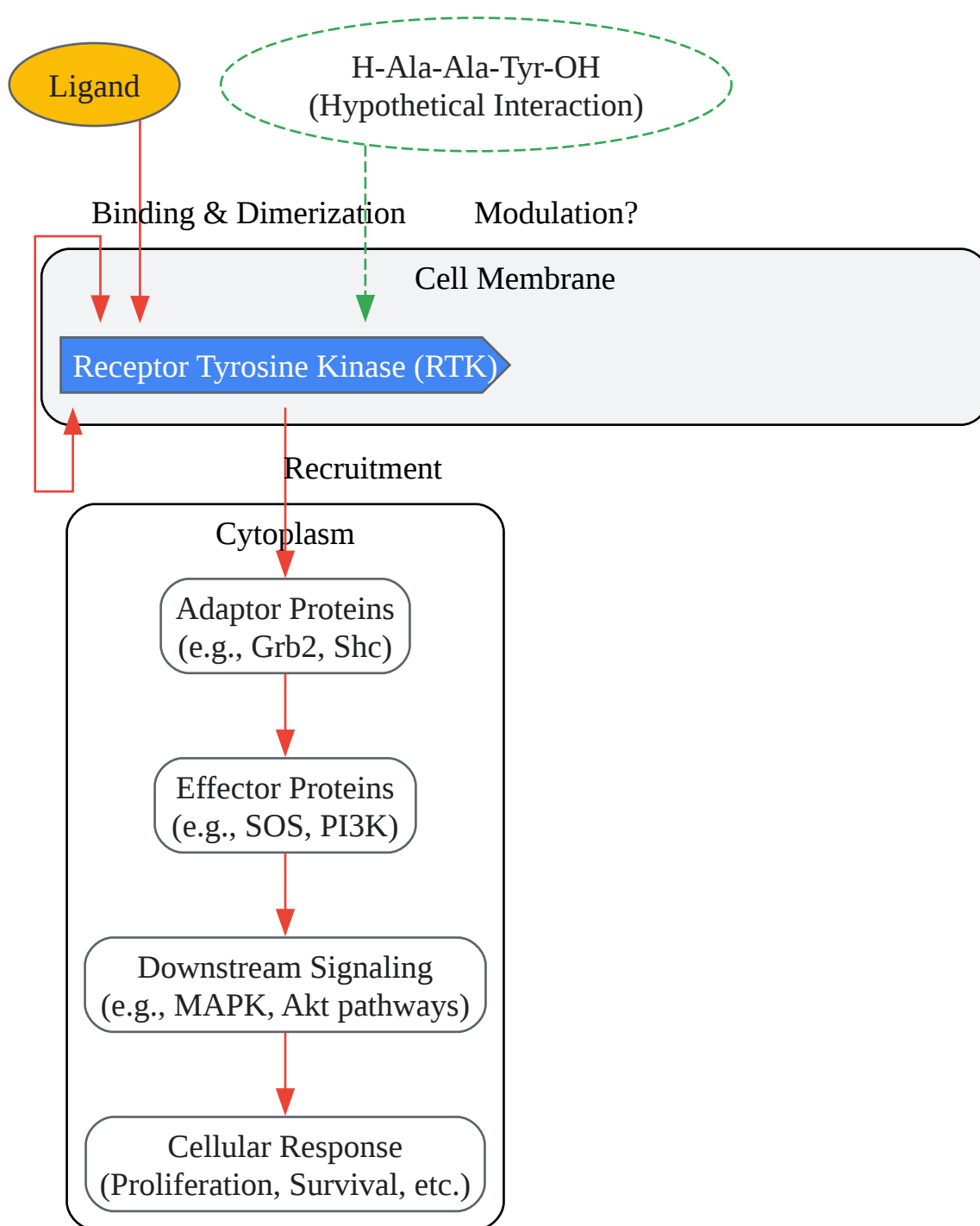
Figure 2: General workflow for the purification of H-Ala-Ala-Tyr-OH.

Potential Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to H-Ala-Ala-Tyr-OH, the presence of a tyrosine residue suggests potential interactions with pathways involving tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors

that, upon ligand binding, autophosphorylate tyrosine residues in their intracellular domains. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, and survival.

It is conceivable that H-Ala-Ala-Tyr-OH or its metabolites could act as competitive inhibitors or modulators of enzymes involved in these pathways, such as protein tyrosine kinases or phosphatases. However, this remains speculative and requires experimental validation.



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Figure 3: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway. The potential modulatory role of H-Ala-Ala-Tyr-OH is hypothetical.

Conclusion

H-Ala-Ala-Tyr-OH TFA is a tripeptide with potential biological relevance, primarily inferred from its C-terminal tyrosine residue and the use of the AAY sequence as a functional linker in immunological constructs. While direct quantitative data on its bioactivity is currently lacking in the scientific literature, this guide provides a solid foundation for researchers wishing to investigate this molecule. The detailed protocols for its synthesis, purification, and analysis, along with the contextual information on related peptides, should empower further exploration of its therapeutic and research potential. Future studies should focus on systematic in vitro and in vivo screening to elucidate the specific biological functions of this intriguing tripeptide.

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